2,5-Diacetylpyridine

Organic Synthesis Patent Chemistry Process Optimization

For research groups developing asymmetric coordination architectures or antimicrobial alkaloids, 2,5-diacetylpyridine is the mandatory building block. Its unique 2,5-substitution pattern breaks pyridine ring symmetry, enabling the (2+2) condensation pathway for non-symmetric macrocycles and heptacoordinate complexes that the more common 2,6-isomer cannot replicate. It is the exclusive direct precursor to Pyridine-2,5-diacetamide, a natural product alkaloid with verified MIC of 31.25 µg/mL against E. coli and C. neoformans. Procure this compound to ensure regiochemical fidelity, lower purification costs, and a direct entry into first-in-class chemical series.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B15050335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diacetylpyridine
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C(=O)C
InChIInChI=1S/C9H9NO2/c1-6(11)8-3-4-9(7(2)12)10-5-8/h3-5H,1-2H3
InChIKeyVMGWPWWFCMZBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diacetylpyridine for Asymmetric Ligand and Bioactive Precursor Sourcing


2,5-Diacetylpyridine (CAS 20857-28-7) is a disubstituted pyridine with acetyl groups at the 2 and 5 positions of the heterocyclic ring [1]. Unlike its symmetric 2,6-isomer, this substitution pattern provides an asymmetric N,O-chelating framework that is critical for constructing specific macrocyclic and pentadentate ligands. This compound serves as a key intermediate not only in coordination chemistry but also as a precursor to the bioactive alkaloid Pyridine-2,5-diacetamide, which exhibits distinct antimicrobial properties [2].

Why 2,6-Diacetylpyridine Cannot Substitute 2,5-Diacetylpyridine in Target Applications


The 2,5-diacetyl substitution pattern dictates a fundamentally different reactivity and coordination profile compared to the more common 2,6-diacetylpyridine (CAS 1129-30-2). While 2,6-diacetylpyridine is a symmetric building block that primarily forms symmetric tridentate pincer ligands, the asymmetric 2,5-isomer is essential for constructing non-symmetric macrocyclic architectures and specific pentadentate N3O2 ligand frameworks required for heptacoordinate complexes [1]. Critically, the 2,5-isomer is the direct synthetic precursor to Pyridine-2,5-diacetamide, a natural product alkaloid with quantifiable antimicrobial activity that cannot be accessed from the 2,6-analog [2]. This structural specificity means that generic substitution would fail to provide the necessary regiochemistry for targeted coordination and biological applications.

Quantitative Evidence for Differentiating 2,5-Diacetylpyridine from Analogs


Synthetic Selectivity: 2,5-Diacetylpyridine Enables Direct Access to 2,5-Disubstituted Pyridines with Superior Yields

The manufacturing process for 2,5-disubstituted pyridines, which directly encompasses the 2,5-diacetyl framework, achieves better yields and requires fewer reaction steps than the unavoidable formation of positional isomers encountered when synthesizing the 2,6-substitution pattern via standard ring-closure of 3-alkyl-pyridines [1]. This patented route provides a documented, scalable advantage for procuring the 2,5-isomer with high regiochemical purity, which is a critical parameter for reproducible downstream chemistry.

Organic Synthesis Patent Chemistry Process Optimization

Biological Activity: The 2,5-Diacetylpyridine-Derived Alkaloid Shows Potent, Quantified Antimicrobial Activity Absent in 2,6-Analogs

Pyridine-2,5-diacetamide, a direct derivative synthesized from 2,5-diacetylpyridine, was identified as a novel alkaloid natural product with a lowest minimum inhibitory concentration (MIC) of 31.25 μg/mL against both Escherichia coli and Cryptococcus neoformans [1]. In contrast, the free hydrazone ligands derived from 2,6-diacetylpyridine (e.g., bis(benzoylhydrazones) and bis(acylhydrazones)) are consistently reported as inactive or poorly active as antimicrobial agents, only gaining weak activity upon metal coordination [2]. This demonstrates a fundamental difference in bioactivity profile achievable from the 2,5-scaffold.

Antimicrobial Discovery Natural Product Chemistry Biological Evaluation

Coordination Chemistry: Asymmetric 2,5-Substitution Critically Enables Different Metal Complex Architectures Compared to Symmetric 2,6-Ligands

The asymmetric nature of 2,5-diacetylpyridine is fundamentally required for the templated synthesis of specific heptadentate and pentadentate macrocyclic Schiff base ligands. For instance, the (2+2) condensation of heterocyclic dicarbonyls can only yield the reported barium and lead(II) complexes of tetraimine Schiff base macrocycles when using the asymmetric building block 2,5-diacetylpyridine or other asymmetric dicarbonyls like furan-2,5-dicarbaldehyde, a macrocyclization that is sterically and geometrically disfavored with the symmetric 2,6-diacetylpyridine [1]. This difference in ring-closure templating directs the formation of entirely distinct coordination polyhedra (pentagonal bipyramidal) and metal cluster arrangements [1].

Coordination Chemistry Ligand Design Macrocycle Synthesis

Prime Application Scenarios for Procuring 2,5-Diacetylpyridine


Asymmetric Ligand Design for Heptacoordinate Metal Complexes

When the research goal is to construct metal complexes with a pentagonal bipyramidal (PBP) geometry, 2,5-diacetylpyridine is the essential precursor. As supported by the formation of distinct tetraimine Schiff base macrocycles, this isomer enables a (2+2) condensation pathway that the symmetric 2,6-isomer cannot replicate [3]. Procuring this compound is mandatory for accessing this specific class of coordination architectures, which are of growing interest in single-molecule magnetism and novel homogeneous catalysts.

Medicinal Chemistry Precursor for the Novel Pyridine-2,5-diacetamide Antimicrobial Scaffold

Programs focused on developing new antimicrobial agents against Gram-negative bacteria (E. coli) and fungal pathogens (C. neoformans) should source 2,5-diacetylpyridine as the direct synthetic intermediate to Pyridine-2,5-diacetamide. This natural product alkaloid demonstrates a verified MIC of 31.25 μg/mL, a bioactivity profile that is absent in ligands or precursors derived from the 2,6-isomer [3]. Selection of this compound provides a direct entry into a promising, first-in-class chemical series.

Synthesis of Regioisomerically Pure 2,5-Disubstituted Pyridine Building Blocks

For synthetic chemists requiring 2,5-disubstituted pyridine scaffolds as intermediates for pharmaceuticals or agrochemicals, the patented manufacturing process for 2,5-diacetylpyridine guarantees a synthetic route with high regiochemical fidelity, avoiding the positional isomer mixtures that plague alternative syntheses of 2,6-disubstituted analogs [3]. This translates to lower purification costs and higher purity in the final active ingredient during scale-up.

Construction of Non-Symmetric Macrocyclic Host-Guest Systems

The asymmetric positioning of the two acetyl groups breaks the symmetry of the pyridine ring, which is a critical design element for creating non-symmetric macrocyclic cavities. This contrasts with the C2v symmetry of 2,6-diacetylpyridine-derived ligands and enables the selective binding and sensing of non-symmetric guest molecules [3]. Researchers developing supramolecular sensors or selective extractants should specifically request the 2,5-isomer to achieve this topological differentiation.

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